An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropionyl Chloride
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropropionyl chloride (3-CPC), a bifunctional organic compound, is a versatile and highly reactive reagent that serves as a critical building block in organic synthesis.[1] Its dual functionality, featuring a potent acylating acid chloride group and an alkylating terminal chlorine atom, allows for the efficient introduction of the 3-chloropropionyl moiety into a wide array of molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-chloropropionyl chloride, with a focus on its utility for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Chloropropionyl chloride is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in common organic solvents such as ethanol, ether, and chloroform, but reacts violently with water.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 625-36-5 | [2] |
| Molecular Formula | C₃H₄Cl₂O | [2] |
| Molecular Weight | 126.97 g/mol | [2] |
| Boiling Point | 143-145 °C | [2] |
| Melting Point | -32 °C | [2] |
| Density | 1.33 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.457 | [2] |
Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the two methylene (B1212753) groups. | [4] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon and the two methylene carbons. | |
| IR | Strong absorption band characteristic of the C=O stretching in an acyl chloride. | [4] |
Reactivity and Synthetic Applications
The reactivity of 3-chloropropionyl chloride is characterized by the distinct functionalities of its acyl chloride and chloroalkyl groups. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution, while the terminal chlorine atom can participate in nucleophilic substitution or elimination reactions.[1]
Synthesis of 3-Chloropropionyl Chloride
Several methods are employed for the synthesis of 3-chloropropionyl chloride, with the reaction of acrylic acid with chlorinating agents being a common approach.
A mixture of acrylic acid (200g) and water (2g) is placed in a four-necked flask equipped with a stirrer, thermometer, and condenser. Thionyl chloride (360g) is added dropwise at a temperature below 20°C. After the addition is complete, the mixture is slowly heated to reflux and maintained for 6 hours. The reaction mixture is then distilled under atmospheric pressure until the temperature reaches 120°C. Subsequent vacuum distillation of the residue yields 3-chloropropionyl chloride (303g, 86% yield) with a purity of 99.1%.[4]
A continuous flow method has also been developed, offering a safer and more efficient synthesis. This method involves the reaction of acrylic acid with a chlorinating agent in a microreactor, achieving up to 94% conversion in 25 minutes at mild temperatures and pressures.[5][6]
Reactions at the Acyl Chloride Group
The highly electrophilic carbonyl carbon of the acyl chloride group is susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, esters, and ketones.
3-Chloropropionyl chloride reacts readily with primary and secondary amines to form N-substituted 3-chloropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical compounds.
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Caption: General reaction scheme for amide formation.
Batch Synthesis: To a solution of benzylamine (B48309) (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758), 3-chloropropionyl chloride (1.0 equivalent) is added slowly at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, and dried. The crude product is purified by recrystallization or column chromatography.
Continuous Flow Synthesis: A more efficient method involves the reaction of 3-chloropropionyl chloride with benzylamine in a continuous flow microreactor system, which can achieve over 80% conversion in just one minute.[5][6]
The reaction of 3-chloropropionyl chloride with alcohols or phenols in the presence of a base yields the corresponding 3-chloropropionate esters.
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Caption: General reaction scheme for ester formation.
A phase transfer catalysis method provides an efficient route for the esterification of phenols. The reaction is carried out in a biphasic aqueous-organic medium with a base. This method can lead to almost quantitative yields in a short reaction time (e.g., 5 minutes at 0°C) when using tetrabutylammonium (B224687) chloride as the phase transfer catalyst in a mixture of aqueous NaOH and dichloromethane.[7]
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), 3-chloropropionyl chloride can acylate aromatic compounds to produce aryl propyl ketones.
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Caption: Friedel-Crafts acylation of benzene.
To a suspension of anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C, a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane is added dropwise. Subsequently, a solution of benzene (1.0 eq.) in dichloromethane is added. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with ice, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield 3-chloropropiophenone. The product can be purified by column chromatography.[8][9] Quantitative yields have been reported for this reaction.[8]
| Reactant 1 | Reactant 2 | Product | Yield | Reference(s) |
| Benzylamine | 3-Chloropropionyl Chloride | Beclamide | >80% (flow) | [5][6] |
| Phenol | 3-Chloropropionyl Chloride | Phenyl 3-chloropropionate | ~Quantitative | [7] |
| Benzene | 3-Chloropropionyl Chloride | 3-Chloropropiophenone | Quantitative | [8] |
| Acrylic Acid | Thionyl Chloride | 3-Chloropropionyl Chloride | 86% | [4] |
Reactions at the Terminal Chlorine
The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule after the initial acylation. This reactivity is key to its utility as a bifunctional building block.[1]
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Caption: Nucleophilic substitution at the terminal chlorine.
Safety and Handling
3-Chloropropionyl chloride is a corrosive and toxic substance. It is harmful if swallowed and fatal if inhaled.[3] It causes severe skin burns and eye damage.[3] The vapor is a lachrymator, causing irritation and tearing of the eyes.[2] It reacts violently with water, releasing hydrogen chloride gas.[3] Therefore, it must be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[3] Storage should be in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong bases.[3]
Conclusion
3-Chloropropionyl chloride is a highly valuable and versatile reagent in organic synthesis, particularly for the pharmaceutical and fine chemical industries. Its bifunctional nature allows for a wide range of transformations, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The experimental protocols provided in this guide serve as a practical resource for scientists and professionals engaged in the synthesis of novel compounds and active pharmaceutical ingredients.
References
- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 2. 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103819329A - Preparation method for 3-chloropropionylchloride - Google Patents [patents.google.com]
- 5. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
